1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine
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Overview
Description
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is a chiral compound with a complex structure that includes a dioxane ring, a phenyl group, and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dioxane ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Trifluoroethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoroethylamine moiety can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases or other enzymes that interact with amine groups.
Medicine
In medicinal chemistry, ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is investigated for its potential as a drug candidate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a promising lead for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique reactivity profile makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine: The enantiomer of the compound, which may have different biological activities and properties.
1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethanol: A related compound where the amine group is replaced by a hydroxyl group.
1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is unique due to its combination of a dioxane ring, a phenyl group, and a trifluoroethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
886370-27-0 |
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Molecular Formula |
C14H18F3NO2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-[2-[2-(1,3-dioxan-2-yl)ethyl]phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C14H18F3NO2/c15-14(16,17)13(18)11-5-2-1-4-10(11)6-7-12-19-8-3-9-20-12/h1-2,4-5,12-13H,3,6-9,18H2 |
InChI Key |
LICOZQQSYPPBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2=CC=CC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
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